molecular formula C9H9NO4 B1611096 4,5-Dimethyl-2-nitrobenzoic acid CAS No. 4315-14-4

4,5-Dimethyl-2-nitrobenzoic acid

Cat. No. B1611096
CAS RN: 4315-14-4
M. Wt: 195.17 g/mol
InChI Key: XGXYTCSDJADEGC-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzoic acid is a nitroaromatic compound . It has a linear formula of O2NC6H2(OCH3)2CO2H, a CAS Number of 4998-07-6, and a molecular weight of 227.17 .


Synthesis Analysis

While specific synthesis methods for 4,5-Dimethyl-2-nitrobenzoic acid were not found, 4,5-Dimethoxy-2-nitrobenzoic acid has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxy-2-nitrobenzoic acid is C9H9NO6 . The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-nitrobenzoic acid is insoluble in water but soluble in DMSO and methanol . It has a melting point of 195-197 °C (lit.) .

Scientific Research Applications

Role in Crystallization Processes

4-nitrobenzoic acid polymorphs, related to 4,5-Dimethyl-2-nitrobenzoic acid, play a crucial role in the crystallization process of organic acid–base multicomponent systems. The investigation into the role of these polymorphs has highlighted time-dependent changes associated with solid-state transformations, indicating their significance in the crystallization and solid-state behavior of compounds (Croitor et al., 2019).

Analytical and Chromogenic Applications

Solid-State and Luminescence Studies

Studies have been conducted on acid–base multicomponent systems based on compounds related to 4,5-Dimethyl-2-nitrobenzoic acid. These studies involve a comparative investigation of crystal structures, thermal stability, and photoluminescent properties, offering insights into the behavior of these compounds under various conditions and their potential applications in materials science (Croitor et al., 2020).

Safety and Hazards

4,5-Dimethoxy-2-nitrobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, suspected of causing genetic defects, suspected of causing cancer, and suspected of damaging fertility or the unborn child .

Future Directions

While specific future directions for 4,5-Dimethyl-2-nitrobenzoic acid were not found, the development of a more economic, green nitration process for the synthesis of nitrobenzoic acid is highly desirable .

Mechanism of Action

The nitro group is electron-withdrawing, which means it can stabilize negative charges in its vicinity. This property can influence the compound’s interactions with other molecules and its solubility in different solvents . The carboxyl group can lose a proton (H+) to become a carboxylate anion (-COO-), which is resonance-stabilized. This deprotonation reaction is influenced by the pH of the environment .

The exact targets, mode of action, and biochemical pathways affected by 4,5-Dimethyl-2-nitrobenzoic acid would depend on the specific context in which the compound is used. For example, in a biological context, these aspects would depend on the particular biological system (e.g., type of cells or organisms) and the conditions under which the compound is applied .

The pharmacokinetics of 4,5-Dimethyl-2-nitrobenzoic acid, including its absorption, distribution, metabolism, and excretion (ADME properties), would also depend on various factors. These include the route of administration, the dose, and the individual characteristics of the organism (e.g., age, sex, health status) .

The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, presence of other chemicals, and light exposure can affect the compound’s properties and behavior .

properties

IUPAC Name

4,5-dimethyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXYTCSDJADEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475668
Record name 4,5-Dimethyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4315-14-4
Record name 4,5-Dimethyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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